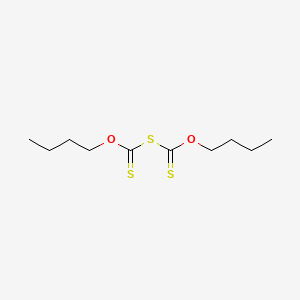
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a carbonic acid moiety where the hydrogen atoms are replaced by dithio and anhydrosulfide groups, and the esterification involves O,O-dibutyl groups. Esters are known for their wide occurrence in nature and their significant commercial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester typically involves the esterification of the corresponding carboxylic acid with butanol. The reaction is often catalyzed by acid or base catalysts to enhance the reaction rate and yield. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form primary alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acid and butanol.
Reduction: Produces primary alcohols.
Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester involves its interaction with molecular targets through its ester functional group. The ester group can undergo hydrolysis, releasing the active dithio and anhydrosulfide moieties, which can then interact with various biological pathways. These interactions can modulate enzymatic activities, signaling pathways, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, dithio-, anhydrosulfide, O,O-dimethyl ester
- Carbonic acid, dithio-, anhydrosulfide, O,O-diethyl ester
- Carbonic acid, dithio-, anhydrosulfide, O,O-dipropyl ester
Uniqueness
Carbonic acid, dithio-, anhydrosulfide, O,O-dibutyl ester is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl groups provide different solubility, reactivity, and biological activity profiles, making this compound particularly useful in specific applications where these properties are advantageous.
Propiedades
Número CAS |
4092-75-5 |
|---|---|
Fórmula molecular |
C10H18O2S3 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
O-butyl butoxycarbothioylsulfanylmethanethioate |
InChI |
InChI=1S/C10H18O2S3/c1-3-5-7-11-9(13)15-10(14)12-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
HKVCKTCLLPVCKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=S)SC(=S)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


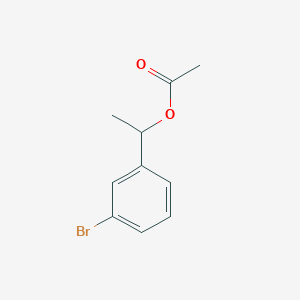

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
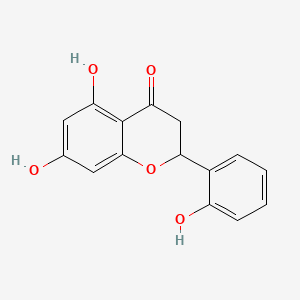
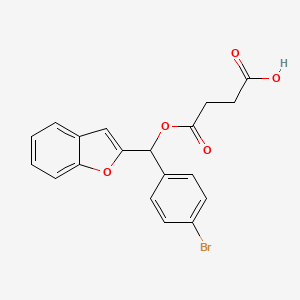

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

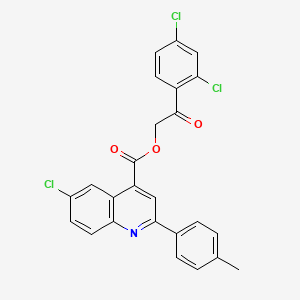
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)


![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)
